molecular formula C10H7F5O3 B6260078 2-[3-(pentafluoroethyl)phenoxy]acetic acid CAS No. 1443980-32-2

2-[3-(pentafluoroethyl)phenoxy]acetic acid

Cat. No.: B6260078
CAS No.: 1443980-32-2
M. Wt: 270.15 g/mol
InChI Key: CZCUJEUAIHDYFO-UHFFFAOYSA-N
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Description

2-[3-(Pentafluoroethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C10H7F5O3 and a molecular weight of 270.16 g/mol It is characterized by the presence of a pentafluoroethyl group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pentafluoroethyl)phenoxy]acetic acid typically involves the reaction of 3-(pentafluoroethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pentafluoroethyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[3-(Pentafluoroethyl)phenoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(pentafluoroethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Trifluoromethyl)phenoxy)acetic acid: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    2-(4-(Pentafluoroethyl)phenoxy)acetic acid: Similar structure but with the pentafluoroethyl group in the para position.

    2-(3-(Pentafluoroethyl)phenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

2-[3-(Pentafluoroethyl)phenoxy]acetic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications in research and industry .

Properties

CAS No.

1443980-32-2

Molecular Formula

C10H7F5O3

Molecular Weight

270.15 g/mol

IUPAC Name

2-[3-(1,1,2,2,2-pentafluoroethyl)phenoxy]acetic acid

InChI

InChI=1S/C10H7F5O3/c11-9(12,10(13,14)15)6-2-1-3-7(4-6)18-5-8(16)17/h1-4H,5H2,(H,16,17)

InChI Key

CZCUJEUAIHDYFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(C(F)(F)F)(F)F

Purity

95

Origin of Product

United States

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